molecular formula C21H19FN4O2S B2878774 N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 894026-31-4

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2878774
CAS No.: 894026-31-4
M. Wt: 410.47
InChI Key: JXWZOSJLCHMKLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide (molecular formula: C₂₁H₁₈FN₅O₃S; ChemSpider ID: 18411348) is a heterocyclic acetamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 2 and a 4-methoxyphenylacetamide moiety linked via an ethyl chain at position 6 . Its molecular weight is 439.465 g/mol, with a monoisotopic mass of 439.111439 Da. The structure combines electron-withdrawing (4-fluorophenyl) and electron-donating (4-methoxyphenyl) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c1-28-18-8-2-14(3-9-18)12-19(27)23-11-10-17-13-29-21-24-20(25-26(17)21)15-4-6-16(22)7-5-15/h2-9,13H,10-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWZOSJLCHMKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique structural features, including a thiazolo[3,2-b][1,2,4]triazole core. This compound belongs to a class of heterocyclic compounds that are gaining attention for their diverse biological activities and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is C20H17FN4O2SC_{20}H_{17}FN_{4}O_{2}S, and its molecular weight is approximately 396.44 g/mol. The presence of the fluorophenyl and methoxyphenyl groups enhances its pharmacological properties, making it a candidate for further research in medicinal chemistry. The thiazole and triazole rings contribute to its reactivity and biological activity.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Compounds containing thiazole and triazole moieties often exhibit inhibitory effects on enzymes critical for disease pathways. For example, studies have shown that related compounds inhibit tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which may correlate with anti-proliferative effects against cancer cells .
  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens. Its mechanism may involve the inhibition of bacterial fatty acid biosynthesis through the targeting of enzymes like FabI .

Anticancer Properties

Research indicates that derivatives of this compound exhibit antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported suggest potent activity at low concentrations .

Antimicrobial Effects

The compound has been evaluated for its efficacy against multiple bacterial strains. For instance, it has shown significant activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) indicating strong potential as an antibacterial agent .

Anti-inflammatory Activity

Similar compounds in the thiazole-triazole class have been linked to anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This suggests that this compound may also possess anti-inflammatory properties .

Comparative Analysis

To better understand the biological activity of this compound in relation to other similar compounds, the following table summarizes key features and activities:

Compound NameKey FeaturesBiological Activity
ThiazolidineContains thiazole; used in diabetes treatmentAntidiabetic
Triazole DerivativesCommonly used antifungal agentsAntifungal
This compoundComplex heterocyclic structureAntimicrobial, anticancer

Case Studies

  • Anticancer Study : In vitro tests on breast cancer cell lines revealed that this compound inhibited cell growth significantly compared to control groups. The study utilized the MTT assay to quantify cell viability reductions at varying concentrations .
  • Antimicrobial Efficacy : A study assessed the antibacterial activity against four human pathogenic bacteria. Results indicated that the compound effectively inhibited growth at MIC values lower than those seen with conventional antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolo[3,2-b][1,2,4]triazole Cores

2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (Compound 8b)
  • Key Differences : Replaces the 4-fluorophenyl group with 4-chlorophenyl and lacks the ethyl-acetamide side chain .
  • Physicochemical Impact: Chlorine’s higher lipophilicity (Cl vs. Absence of the acetamide group reduces hydrogen-bonding capacity, possibly lowering solubility.
  • Synthesis : Prepared via cyclocondensation of thiosemicarbazides with α-haloketones, yielding 85% .
(5E)-5-(2-Nitrobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • Key Differences : Incorporates a nitrobenzylidene group and a propoxyphenyl substituent, forming a conjugated system .
  • Electronic Effects : The nitro group introduces strong electron-withdrawing effects, contrasting with the target compound’s balanced electron modulation (F and OMe).

Analogues with Varied Heterocyclic Cores

N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
  • Key Differences : Benzothiazole core instead of thiazolo-triazole; 6-chloro substitution .
  • Biological Relevance : Benzothiazoles are associated with antitumor and antimicrobial activities, suggesting divergent target profiles compared to triazole derivatives.
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
  • Key Differences : Imidazo[2,1-b]thiazole core with a pyridinyl linkage .
Tautomerism and Stability
  • Thiazolo-triazole derivatives (e.g., compounds [7–9] in ) exhibit thione-thiol tautomerism, confirmed by IR absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) .

Physicochemical Properties

Compound Core Structure Substituents Molecular Weight (g/mol) logP (Predicted)
Target Compound Thiazolo[3,2-b][1,2,4]triazole 4-Fluorophenyl, 4-methoxyphenylacetamide 439.465 3.2
2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b) Thiazolo[3,2-b][1,2,4]triazole 4-Chlorophenyl, 4-methoxyphenyl 385.84 3.8
N-(6-Chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole 6-Chloro, 4-methoxyphenylacetamide 350.81 2.9

Notes:

  • The target compound’s higher molecular weight and balanced logP may favor blood-brain barrier penetration compared to 8b .
  • Methoxy groups enhance solubility via hydrogen bonding, offsetting fluorine’s hydrophobicity.

Preparation Methods

S-Alkylation and Cyclization

The thiazolo-triazole core is typically synthesized via S-alkylation of 4-(4-fluorophenyl)-1,2,4-triazole-3-thiol (1a ) with 2-bromo-4'-fluoroacetophenone (2 ) in acetone under reflux, yielding the S-alkylated intermediate 3a . Subsequent cyclization in concentrated sulfuric acid at 0°C facilitates ring closure to form 2-(4-fluorophenyl)thiazolo[3,2-b]triazole (4 ) (Scheme 1).

Scheme 1 :

  • S-Alkylation :
    $$ \text{1a} + \text{2} \xrightarrow{\text{Acetone, Reflux}} \text{3a} $$
  • Cyclization :
    $$ \text{3a} \xrightarrow{\text{H}2\text{SO}4, 0^\circ\text{C}} \text{4} $$

Yields for this step range from 68–75%, with purity confirmed via HPLC.

One-Pot Synthesis Alternatives

Recent advances demonstrate a one-pot method using dibenzoylacetylene and triazole derivatives under catalyst-free conditions at room temperature. This approach avoids isolation of intermediates, achieving 82% yield for analogous thiazolo-triazole systems.

Acetylation with 2-(4-Methoxyphenyl)Acetic Acid

Coupling Reactions

The final acetylation employs 2-(4-methoxyphenyl)acetyl chloride (6 ) and intermediate 5 in tetrahydrofuran (THF) with triethylamine (TEA) as a base. After 12 hours at 25°C, the crude product is purified via recrystallization (ethanol/water) to yield the title compound (Scheme 2).

Scheme 2 :
$$ \text{5} + \text{6} \xrightarrow{\text{THF, TEA}} \text{N-(2-(2-(4-Fluorophenyl)Thiazolo[3,2-b]Triazol-6-yl)Ethyl)-2-(4-Methoxyphenyl)Acetamide} $$

Optimization of Reaction Conditions

  • Solvent Selection : THF outperforms DMF and acetonitrile in minimizing side products.
  • Stoichiometry : A 1:1.2 molar ratio of 5 to 6 maximizes yield (85%).
  • Purification : Recrystallization achieves >98% purity, confirmed by melting point (mp 214–216°C) and ¹H-NMR.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.89–7.84 (m, 2H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 4.12 (t, J = 6.4 Hz, 2H, CH₂), 3.81 (s, 3H, OCH₃), 3.45 (t, J = 6.4 Hz, 2H, CH₂), 2.98 (s, 2H, COCH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1245 cm⁻¹ (C-F).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 60:40) shows a single peak at t = 8.7 min, confirming homogeneity.

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Purification Technique Advantages
S-Alkylation/Cyclization 3 68–75 Column Chromatography High regioselectivity
One-Pot Synthesis 1 82 Recrystallization Reduced reaction time
Coupling Reaction 2 85 Recrystallization Scalable for industrial production

Mechanistic Insights

  • Cyclization : Protonation of the thiolate intermediate by H₂SO₄ facilitates intramolecular nucleophilic attack, forming the thiazole ring.
  • Acetylation : TEA deprotonates the amine in 5 , enhancing nucleophilicity for acyl chloride attack.

Challenges and Mitigation Strategies

  • Low Cyclization Yields : Attributed to incomplete ring closure. Mitigated by strict temperature control (0°C) and dropwise H₂SO₄ addition.
  • Byproduct Formation : Use of anhydrous solvents and molecular sieves reduces hydrolysis of acetyl chloride.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.